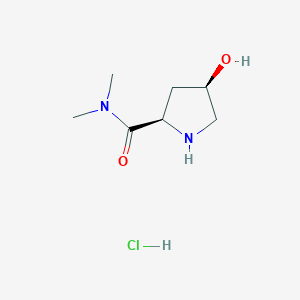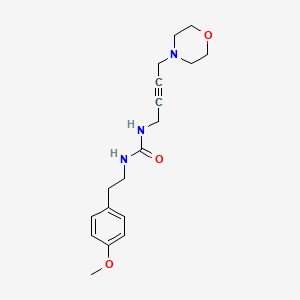
4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as PTC-209 and belongs to the class of piperazine carboxamides.
Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities
- A study conducted by Reddy et al. (2013) investigated derivatives of piperazine, including compounds similar to 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide, for their antiviral and antimicrobial activities. Notably, certain derivatives exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Radiolabeling for PET Imaging
- Kuhnast et al. (2006) synthesized and radiolabeled a compound structurally related to the chemical . The research focused on its potential as a radiotracer for dopamine D3 receptor imaging with PET, demonstrating the compound's applicability in neuroimaging and pharmaceutical research (Kuhnast et al., 2006).
Allosteric Enhancers of Receptors
- Romagnoli et al. (2008) explored the synthesis and evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor. These findings highlight the potential use of similar compounds in enhancing receptor activity for therapeutic purposes (Romagnoli et al., 2008).
Inhibitors of Soluble Epoxide Hydrolase
- Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a compound class to which 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide belongs. These inhibitors could be beneficial in various disease models (Thalji et al., 2013).
Propriétés
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c24-19(21-17-7-4-12-25-17)23-10-8-22(9-11-23)13-18-20-16(14-26-18)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPOXAPSDNSBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[Di(cyclobutyl)methyl]prop-2-enamide](/img/structure/B2426636.png)
![2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene](/img/structure/B2426637.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2426641.png)

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2426645.png)


![2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426650.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426654.png)